An In-depth Technical Guide to the Mechanism of Action of PF-06447475, a LRRK2 Inhibitor
An In-depth Technical Guide to the Mechanism of Action of PF-06447475, a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the genetic and sporadic forms of Parkinson's disease (PD).[1] Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to enhanced kinase activity, a gain-of-function effect believed to drive neurotoxicity.[2] This has positioned LRRK2 as a promising therapeutic target for PD. PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[3][4] Developed as a second-generation inhibitor, it serves as a crucial tool for investigating LRRK2 biology and its role in neurodegeneration.[5][6] This guide provides a comprehensive overview of the mechanism of action of PF-06447475, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Competitive ATP Inhibition
PF-06447475 functions as a Type I kinase inhibitor , directly targeting the ATP-binding pocket within the kinase domain of LRRK2.[2][7] By competitively binding to this active site with high affinity, it physically blocks the entry and binding of ATP, the phosphate donor essential for the kinase's enzymatic function. Molecular docking studies confirm that PF-06447475 binds with a higher affinity (Vina Score -8.6 kcal/mol) than ATP itself (Vina Score -5.7 kcal/mol), ensuring effective inhibition.[7]
The direct consequence of this ATP-competitive binding is the cessation of LRRK2's phosphotransferase activity. This prevents both the autophosphorylation of LRRK2 at key sites like Serine 935 (S935) and Serine 1292 (S1292) and the phosphorylation of its downstream substrates, such as a subset of Rab GTPase proteins.[1][2][8] The inhibition of these phosphorylation events disrupts the pathological signaling cascades initiated by hyperactive LRRK2.
Quantitative Data: Potency and Efficacy
The inhibitory capacity of PF-06447475 has been quantified across various in vitro and in vivo models.
| Parameter | Target | Value | Reference |
| IC₅₀ | LRRK2 (cell-free enzyme assay) | 3 nM | [3][4] |
| IC₅₀ | G2019S LRRK2 (cell-free) | 11 nM | [2] |
| IC₅₀ | LRRK2 (whole cell assay) | 25 nM | [3][9] |
| IC₅₀ | Endogenous LRRK2 (Raw264.7 cells) | <10 nM | [10] |
| IC₅₀ | pS935 LRRK2 (G2019S BAC-transgenic mice) | 103 nM | [4] |
| IC₅₀ | pS1292 LRRK2 (G2019S BAC-transgenic mice) | 21 nM | [4] |
| Table 1: In Vitro and In Vivo Potency of PF-06447475. |
| Study Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Target Engagement | Sprague-Dawley Rats | 3 and 30 mg/kg (p.o., b.i.d.) for 14 days | Significant reduction in the ratio of p-S935 LRRK2 to total LRRK2 in brain and kidney. | [11] |
| Neuroprotection | G2019S-LRRK2 Rats | 30 mg/kg (p.o.) | Blocks α-synuclein-induced dopaminergic neurodegeneration and attenuates neuroinflammation. | [4][10] |
| Spinal Cord Injury | Mice | 5 and 10 mg/kg (i.p.) 1 and 6h post-injury | Significantly reduced phosphorylation of LRRK2 at S935 and decreased tissue injury. | [8] |
| Table 2: In Vivo Pharmacodynamic Effects of PF-06447475. |
| Molecule | Binding Target | Vina Score (kcal/mol) | Reference |
| PF-06447475 | dLrrk2 kinase pocket | -8.6 | [7] |
| ATP | dLrrk2 kinase pocket | -5.7 | [7] |
| Table 3: Comparative Binding Affinity from Molecular Docking. |
LRRK2 Signaling and Inhibition Pathway
LRRK2 functions as a complex signaling hub, integrating GTPase and kinase activities to regulate cellular processes.[12][13] Its activation is linked to GTP binding, which promotes dimerization and subsequent kinase activity.[1][2] This kinase activity leads to the phosphorylation of substrates involved in vesicle trafficking, autophagy, and inflammatory responses.[10][13]
Caption: LRRK2 signaling cascade from activation to downstream cellular effects.
PF-06447475 directly intervenes in this pathway by blocking the core kinase activity, thereby preventing the downstream pathological events.
Caption: Mechanism of PF-06447475 action via competitive ATP binding.
Key Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of PF-06447475 on recombinant LRRK2 enzyme activity.
-
Objective: To determine the IC₅₀ value of PF-06447475 against LRRK2 kinase.
-
Materials:
-
Recombinant full-length, GST-tagged LRRK2 protein.
-
LRRKtide (a surrogate peptide substrate).
-
ATP (at a concentration near the Km, e.g., 1 mM).
-
PF-06447475 serially diluted in DMSO.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin).
-
-
Methodology:
-
The LRRK2 enzyme, LRRKtide substrate, and various concentrations of PF-06447475 are pre-incubated in an assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and TR-FRET detection reagents are added.
-
After incubation, the FRET signal is measured. A high signal indicates high substrate phosphorylation (low inhibition), while a low signal indicates low phosphorylation (high inhibition).
-
IC₅₀ curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay measures the ability of PF-06447475 to inhibit LRRK2 kinase activity within a cellular context.
-
Objective: To determine the cellular IC₅₀ by measuring the inhibition of LRRK2 Ser935 phosphorylation.
-
Materials:
-
Mouse macrophage cell line Raw264.7 (which expresses endogenous LRRK2).[10][11]
-
Cell culture medium and reagents.
-
PF-06447475 serially diluted.
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Raw264.7 cells are seeded and grown to a suitable confluency.
-
Cells are treated with varying concentrations of PF-06447475 for a specified duration (e.g., 24 hours).[11]
-
Cells are washed with PBS and lysed. Total protein concentration is determined using a BCA assay.
-
Equal amounts of total protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against pS935-LRRK2 and total LRRK2.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescent substrate.
-
Band intensities are quantified, and the ratio of pS935-LRRK2 to total LRRK2 is calculated for each concentration.
-
The cellular IC₅₀ is determined from the dose-response curve.
-
In Vivo Target Engagement and Neuroprotection Workflow
This protocol outlines the steps to assess the efficacy of PF-06447475 in an animal model of Parkinson's disease.
Caption: Experimental workflow for in vivo evaluation of PF-06447475.
Neuroprotective and Anti-inflammatory Effects
Beyond simple enzyme inhibition, PF-06447475 demonstrates significant therapeutic potential by mitigating downstream pathology in disease models.
-
Attenuation of α-Synuclein Toxicity: In rat models, G2019S-LRRK2 expression exacerbates dopaminergic neurodegeneration caused by α-synuclein overexpression. Chronic administration of PF-06447475 was shown to abate this neurodegeneration, preserving tyrosine hydroxylase (TH) expression in the striatum, which indicates the protection of dopaminergic neurons.[5][10]
-
Reduction of Neuroinflammation: The inhibitor successfully blocks the enhanced neuroinflammation associated with G2019S-LRRK2 expression.[9][10] This is evidenced by a significant reduction in microgliosis and the recruitment of CD68-positive cells (a marker for activated microglia/macrophages) to the substantia nigra pars compacta.[10]
-
Protection Against Oxidative Stress: In cellular models, PF-06447475 protects nerve-like cells from apoptosis induced by rotenone, a mitochondrial complex I inhibitor that causes oxidative stress. The inhibitor blocks the phosphorylation of LRRK2 and abolishes the generation of reactive oxygen species (ROS), thereby reversing apoptosis signaling.[14]
Conclusion
PF-06447475 is a potent and selective ATP-competitive inhibitor of LRRK2 kinase. Its mechanism of action is centered on blocking the enzyme's phosphotransferase activity, which in turn inhibits downstream signaling cascades implicated in Parkinson's disease pathogenesis. This inhibition leads to demonstrable neuroprotective and anti-inflammatory effects in preclinical models. While its pharmacokinetic profile has limited its clinical development, PF-06447475 remains an invaluable research tool for dissecting the complex biology of LRRK2 and validating LRRK2 inhibition as a therapeutic strategy for neurodegenerative diseases.[6]
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. PF-06447475 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]
- 10. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 14. Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
